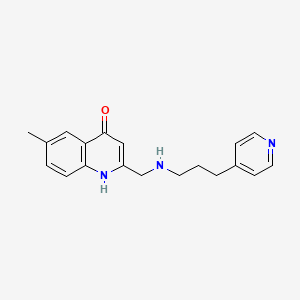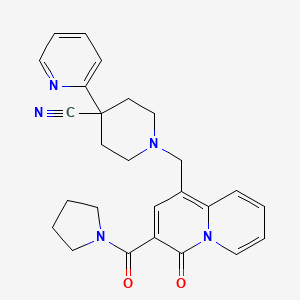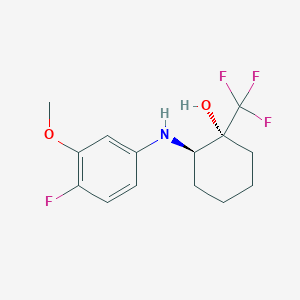![molecular formula C25H22N6O B10860585 N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide](/img/structure/B10860585.png)
N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-974 is a chemical compound that has been studied primarily as a control compound in research involving AMP-activated protein kinase (AMPK) inhibitors. Unlike its closely related counterpart BAY-3827, BAY-974 does not inhibit AMPK, making it useful for comparative studies .
Preparation Methods
The preparation methods for BAY-974 are not extensively documented in the public domain. it is known that high-throughput screening and chemical optimization techniques are typically employed to identify and synthesize such compounds . These methods involve iterative cycles of synthesis and testing to optimize the desired properties of the compound.
Chemical Reactions Analysis
BAY-974 does not exhibit significant activity in inhibiting AMPK, and therefore, its chemical reactions are not as extensively studied as those of more active compounds like BAY-3827. it is known to undergo standard organic reactions such as oxidation, reduction, and substitution under typical laboratory conditions . The specific reagents and conditions used in these reactions would depend on the desired modifications to the compound’s structure.
Scientific Research Applications
BAY-974 is primarily used as a negative control in scientific research involving AMPK inhibitors. It helps researchers understand the specific effects of AMPK inhibition by providing a baseline for comparison . This compound is particularly valuable in studies of cancer biology, where it is used to differentiate the effects of AMPK inhibition from other cellular processes .
Mechanism of Action
BAY-974 is often compared with BAY-3827, a potent AMPK inhibitor. While BAY-3827 effectively inhibits AMPK and has significant anti-proliferative effects in cancer cell lines, BAY-974 does not inhibit AMPK and serves as a negative control . This comparison highlights the specificity and potency of BAY-3827, as well as the utility of BAY-974 in providing a clear baseline for experimental results.
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H22N6O |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C25H22N6O/c1-14-7-5-6-8-18(14)25(32)29-24-19-11-17(9-10-22(19)31(4)30-24)23-20(12-26)15(2)28-16(3)21(23)13-27/h5-11,23,28H,1-4H3,(H,29,30,32) |
InChI Key |
YJJMPAOJOSVSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN(C3=C2C=C(C=C3)C4C(=C(NC(=C4C#N)C)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone](/img/structure/B10860520.png)
![N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B10860525.png)


![(2R,3R)-2-(fluoromethyl)-7-N-methyl-5-N-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B10860540.png)

![N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B10860556.png)
![2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B10860557.png)
![2-Phenyl-N-(5-((1R,5R)-6-(pyridazin-3-yl)-2,6-diazabicyclo[3.2.0]heptan-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10860558.png)
![2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[2-(4-pyrazolo[3,4-d]pyrimidin-1-ylphenoxy)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B10860563.png)
![3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione](/img/structure/B10860565.png)

![5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide](/img/structure/B10860574.png)
